molecular formula C22H16FN3O2 B4514758 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B4514758
M. Wt: 373.4 g/mol
InChI Key: GIPPZFOXQONXTD-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyridazinone core substituted at position 3 with a 2-fluorophenyl group and at position 1 with an acetamide moiety linked to a naphthalen-1-yl group (). Its molecular formula is C₁₉H₁₆FN₃O₃, with a molecular weight of 353.347 g/mol (CAS: 1224168-55-1). The pyridazinone scaffold is known for diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition, as seen in structurally related compounds ().

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-18-10-4-3-9-17(18)20-12-13-22(28)26(25-20)14-21(27)24-19-11-5-7-15-6-1-2-8-16(15)19/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPPZFOXQONXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated reagents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) References
Target: 2-[3-(2-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide 2-Fluorophenyl, naphthalen-1-yl acetamide 353.35 Pyridazinone, fluorophenyl, naphthylamide Not explicitly reported (AChE inhibition inferred)
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide 4-Fluorophenyl, pyridinyl acetamide ~337.3 (estimated) Pyridazinone, fluorophenyl, pyridinylamide Not reported
N-(4-Chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1-yl)acetamide 2-Fluorophenyl, 4-chlorophenyl acetamide 357.77 Pyridazinone, fluorophenyl, chlorophenylamide Not reported
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one Methylthio-benzyl, methyl group ~260.3 (estimated) Pyridazinone, thioether Not reported
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetamide 4-Fluorophenylpiperazine, antipyrine moiety ~547.5 (estimated) Pyridazinone, piperazine, antipyrine Antipyretic/analgesic (inferred)
N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1-yl}acetamide Pyrrolidine-sulfonyl, ethylphenyl ~498.6 (estimated) Pyridazinone, sulfonamide, ethylphenyl Not reported

Key Observations

Fluorophenyl Substitution Position: The 2-fluorophenyl group in the target compound may enhance lipophilicity compared to the 4-fluorophenyl analog ().

Acetamide Moieties :

  • The naphthalen-1-yl group in the target compound introduces extended π-conjugation, favoring π-π stacking interactions with aromatic residues in enzymes (e.g., AChE). This contrasts with smaller groups like pyridinyl () or chlorophenyl (), which may reduce steric bulk but offer weaker hydrophobic interactions.

Heterocyclic Modifications :

  • Piperazine-containing analogs () exhibit increased solubility due to the basic nitrogen, whereas pyrrolidine-sulfonyl groups () introduce hydrogen-bonding capacity via sulfonamide.

The target compound’s naphthylamide group may enhance blood-brain barrier penetration, making it a candidate for central nervous system targets.

Notes and Implications

  • Naphthalene vs. Smaller Aromatics: The naphthalen-1-yl group may improve target selectivity but could increase molecular weight beyond Lipinski’s rule limits (MW < 500).
  • Pharmacokinetics : Fluorine and naphthalene groups likely increase logP values, enhancing membrane permeability but risking solubility issues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide

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